molecular formula C13H17NO3 B510338 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid CAS No. 387359-18-4

3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid

Cat. No.: B510338
CAS No.: 387359-18-4
M. Wt: 235.28g/mol
InChI Key: DMNDZLDETMPEKO-UHFFFAOYSA-N
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Description

“3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” is a type of amide . Amides are compounds that have a carbonyl group (C=O) linked to a nitrogen atom. In the case of “this compound”, the nitrogen atom is bonded to a 4-(methylethyl)phenyl group and a carbamoyl group .


Synthesis Analysis

The synthesis of “this compound” could potentially involve several steps, including the formation of the carbamoyl group and the attachment of the 4-(methylethyl)phenyl group . Biocatalysis could be a potential method for the synthesis of such chiral intermediates .


Molecular Structure Analysis

The molecular structure of “this compound” would include a carbamoyl group (CONH2) attached to a propanoic acid backbone, with a 4-(methylethyl)phenyl group attached to the nitrogen atom .


Chemical Reactions Analysis

As an amide, “this compound” could undergo various chemical reactions. For instance, it could be hydrolyzed to form a carboxylic acid . The specific reactions would depend on the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As an amide, it could potentially have strong intermolecular forces, leading to a high boiling point . Small amides are generally soluble in water .

Mechanism of Action

Target of Action

The primary targets of the compound “3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid” are currently unknown. This compound belongs to the class of carbamate esters

Mode of Action

Carbamate esters typically act by forming a covalent bond with their target, which can inhibit the target’s function . The specific interactions and changes resulting from this compound’s binding to its targets would depend on the nature of the targets, which, as mentioned, are currently unknown.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the biochemical pathways that this compound might affect. Carbamate esters can impact a variety of pathways depending on their specific targets .

Properties

IUPAC Name

4-oxo-4-(4-propan-2-ylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDZLDETMPEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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